molecular formula C10H7NO2 B8813145 5-(Furan-3-yl)nicotinaldehyde CAS No. 1346687-21-5

5-(Furan-3-yl)nicotinaldehyde

Numéro de catalogue: B8813145
Numéro CAS: 1346687-21-5
Poids moléculaire: 173.17 g/mol
Clé InChI: IWQGVFXKAQXXEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(Furan-3-yl)nicotinaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties:
5-(Furan-3-yl)nicotinaldehyde has been investigated for its role as a modulator of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are crucial in the metabolism of nicotine and tobacco-related compounds, making this compound a candidate for reducing tobacco addiction and mitigating the harmful effects of smoking. Inhibition of these enzymes can lead to increased blood levels of nicotine, potentially aiding in smoking cessation efforts by altering nicotine metabolism .

Case Study: Tobacco Addiction
A patent describes the use of compounds like this compound to inhibit CYP2A6 activity, thereby reducing nicotine metabolism. This mechanism can help manage tobacco consumption and reduce the risk of cancer associated with tobacco use by decreasing the formation of carcinogenic metabolites .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
AE. coli32 μg/mL
BS. aureus16 μg/mL
CC. albicans64 μg/mL

This table summarizes findings from studies demonstrating the antimicrobial potential of related compounds, suggesting that further structural modifications could enhance their efficacy against resistant strains .

Neuropharmacology

The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating central nervous system disorders. By selectively targeting these receptors, this compound could help in managing conditions such as anxiety and attention deficit hyperactivity disorder (ADHD).

Case Study: Neuroprotective Effects
In a study focusing on neurodegenerative diseases, compounds similar to this compound were shown to exhibit neuroprotective effects in vitro. These compounds demonstrated the ability to enhance neuronal survival under oxidative stress conditions, indicating potential therapeutic applications for neurodegenerative disorders .

Analyse Des Réactions Chimiques

NHC-Catalyzed Annulation Reactions

5-(Furan-3-yl)nicotinaldehyde participates in N-heterocyclic carbene (NHC)-catalyzed annulations to form triazolium salts. For example:

  • Reaction with Triazolium Precursors : The aldehyde reacts with triazolium salts (e.g., 3-(hydroxybenzyl)triazolium adducts ) in the presence of Et3_3N and CH2_2Cl2_2, yielding hydroxylated triazolium derivatives (e.g., 3-((3-fluoropyridin-2-yl)(hydroxy)methyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate ) via nucleophilic addition and cyclization .

  • Key Conditions :

    • Solvent: CH2_2Cl2_2

    • Catalyst: Et3_3N

    • Temperature: Room temperature

    • Yield: 52–67% .

CBr4_44-Mediated [4 + 1] Dehydrocyclization

This aldehyde undergoes CBr4_4-mediated cyclization with pyridin-2-ylmethanamines to form imidazo[1,5-a]heterocycles :

  • Mechanism : The reaction proceeds via imine formation, followed by bromine-mediated cyclization and aromatization.

  • Optimized Conditions :

    ParameterValue
    SolventMeCN
    CatalystCBr4_4 (1.8 equiv)
    Temperature80°C
    Yield86%
  • Substrate Scope : Compatible with electron-deficient pyridin-2-ylmethanamines, yielding products like 3ab (72%) and 3ae (83%) .

Aldol Condensation in Ionic Liquids

In ionic liquid ([HMIM]I^-)-mediated reactions, this compound undergoes aldol condensation with diketones to form fused pyrazolo-4-azafluorenones :

  • Key Observations :

    • ESI-MS detected intermediates such as m/z 420 [5-[HMIM] + H2_2O]+^+ , confirming aldol adduct formation.

    • Final products (e.g., m/z 237 [5 + 2H]+^+ ) exhibit high diastereoselectivity .

Multi-Component Petasis/Diels–Alder Reactions

This aldehyde serves as a key component in tandem Petasis/Diels–Alder reactions to generate sp3^3-rich heteropolycyclic scaffolds :

  • Example Reaction :

    • Reactants : Allylic amines, furylboronic acids, and this compound.

    • Conditions : CH2_2Cl2_2, 20°C, 16 hours.

    • Outcome : Diastereoselective formation of functionalized cores (44% yield over 5 steps) .

Hydrazone Formation and Antimicrobial Activity

While direct data on this compound is limited, structurally related pyridine-thiazole hydrazides (e.g., 5j , 5k ) derived from similar aldehydes show potent antimicrobial activity :

  • Activity Data :

    CompoundMIC (μg/mL) Against S. aureusMIC (μg/mL) Against E. coli
    5j 1.66 ± 0.572.66 ± 1.52
    5k 3.66 ± 1.524.66 ± 1.15
  • Key Feature : Hydroxyl or bromo substituents enhance activity .

Oxidation to Carboxylic Acid Derivatives

Though not directly reported for this compound, analogous aldehydes (e.g., methyl 5-(furan-3-yl)pyridine-3-carboxylate) undergo hydrolysis to carboxylic acids under basic conditions :

  • Conditions :

    • Reagent: 4 M NaOH in MeOH/H2_2O

    • Acidification: 10% citric acid

    • Yield: Quant. (light yellow solid) .

Propriétés

Numéro CAS

1346687-21-5

Formule moléculaire

C10H7NO2

Poids moléculaire

173.17 g/mol

Nom IUPAC

5-(furan-3-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H

Clé InChI

IWQGVFXKAQXXEE-UHFFFAOYSA-N

SMILES canonique

C1=COC=C1C2=CN=CC(=C2)C=O

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of 3-Bromo-5-pyridinecarboxaldehyde from Example 59 Step D (200 mg, 1.08 mmol) and tetrakis(triphenylphosphine)palladium(0) (70 mg, 0.06 mmol) in DME (5 mL) was stirred at room temperature for 5 minutes. Thiophene-3-boronic acid (141 mg, 1.08 mmol) was added and the stirring was continued for 10 more minutes. Then, sodium carbonate solution (2 M, 5 mL) was added and the reaction mixture was heated to refluxed for 12 hours. After it was cooled to room temperature, the reaction mixture was distributed between ethyl acetate (50 mL) and water (50 mL). The organic layer was dried over anhydrous sodium sulfate, concentrated, and purified on preparative TLC (2000 microns, hexanes/ethyl acetate=1/1) to get 5-(3-furanyl)-3-pyridinecarboxaldehyde as a pale solid. 1H NMR (CDCl3, 300 MHz): δ10.18 (s, 1 H), 9.11 (d, J=2.1 Hz, 1 H), 8.98 (d, J=1.8 Hz, 1 H), 8.33 (t, J=2.1 Hz, 1 H), 7.44 (dd, J=1.2, 1.5 Hz, 1 H), 7.44-7.52 (m, 2 H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.